molecular formula C9H9N3O3 B2440138 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid CAS No. 957487-31-9

5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid

Cat. No.: B2440138
CAS No.: 957487-31-9
M. Wt: 207.189
InChI Key: NMXULXSUNMRZSG-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine to form the isoxazole ring, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products Formed:

    Oxidation: Products may include various oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the isoxazole ring or ring-opened products.

    Substitution: Substituted derivatives at the pyrazole or isoxazole rings.

Scientific Research Applications

5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Comparison with Similar Compounds

  • 1-Ethyl-1H-pyrazole-4-carboxylic acid
  • Isoxazole-3-carboxylic acid
  • 1-Ethyl-1H-pyrazole-4-yl-methanol

Comparison: 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is unique due to the presence of both pyrazole and isoxazole rings in a single molecule. This dual-ring structure provides distinct chemical properties and potential biological activities compared to compounds with only one of these rings.

Properties

IUPAC Name

5-(1-ethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-12-5-6(4-10-12)8-3-7(9(13)14)11-15-8/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXULXSUNMRZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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